1-(Pyridin-3-yl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ABT-202 is a compound developed by Abbott Laboratories. It is known for its role as an agonist at neural nicotinic acetylcholine receptors. This compound has been researched for its potential use as an analgesic, although it has not passed clinical trials .
Preparation Methods
The synthesis of ABT-202 involves several steps. The key intermediate is ®-1-(Pyridin-3-yl)pyrrolidin-3-amine. The synthetic route typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction.
Introduction of Pyridine Group: The pyridine group is introduced via a nucleophilic substitution reaction.
Purification: The final product is purified using techniques such as liquid-liquid extraction and chromatography.
Chemical Reactions Analysis
ABT-202 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
ABT-202 has been explored for various scientific research applications:
Chemistry: It is used as a model compound to study the behavior of nicotinic acetylcholine receptors.
Biology: It helps in understanding the role of nicotinic receptors in neural signaling.
Medicine: Although it has not passed clinical trials, it has been researched for its potential use as an analgesic.
Industry: It is used in the development of new drugs targeting nicotinic acetylcholine receptors.
Mechanism of Action
ABT-202 exerts its effects by acting as an agonist at neural nicotinic acetylcholine receptors. These receptors are involved in the transmission of nerve signals. By binding to these receptors, ABT-202 enhances the transmission of nerve signals, which can lead to analgesic effects .
Comparison with Similar Compounds
ABT-202 is unique due to its specific action on nicotinic acetylcholine receptors. Similar compounds include:
ABT-418: Another agonist at nicotinic acetylcholine receptors, but with different pharmacokinetic properties.
PHA-543,613: A selective agonist for nicotinic acetylcholine receptors, used in research for cognitive enhancement.
Epibatidine: A potent agonist at nicotinic acetylcholine receptors, known for its analgesic properties but with high toxicity.
Properties
Molecular Formula |
C9H13N3 |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-pyridin-3-ylpyrrolidin-3-amine |
InChI |
InChI=1S/C9H13N3/c10-8-3-5-12(7-8)9-2-1-4-11-6-9/h1-2,4,6,8H,3,5,7,10H2 |
InChI Key |
LVGMMVAWLISWJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)C2=CN=CC=C2 |
Synonyms |
ABT-202 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.